1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one
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Overview
Description
1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one, commonly referred to as DFHCE, is a synthetic compound that is used in various scientific research applications. DFHCE is a versatile compound that has been used in a variety of laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its potential applications in the fields of medicine and pharmaceuticals.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one involves the conversion of a cyclohexanone derivative to the desired product through a series of chemical reactions.
Starting Materials
4,4-difluorocyclohexanone, ethylmagnesium bromide, water, sodium hydroxide, acetic acid, sodium borohydride, hydrochloric acid, sodium sulfate, magnesium sulfate, diethyl ether, methanol
Reaction
4,4-difluorocyclohexanone is reacted with ethylmagnesium bromide in diethyl ether to form the corresponding alcohol., The alcohol is then oxidized with sodium hydroxide and acetic acid to form the corresponding ketone., The ketone is reduced with sodium borohydride in methanol to form the corresponding alcohol., The alcohol is then oxidized with hydrochloric acid and sodium chlorite to form the corresponding ketone., The ketone is then reacted with ethylmagnesium bromide in diethyl ether to form the desired product, 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one., The product is purified by washing with water, drying with sodium sulfate and magnesium sulfate, and evaporating the solvent.
Scientific Research Applications
DFHCE has been used in various scientific research applications. It has been used as a substrate for the synthesis of various other compounds, such as 4-fluoro-1-hydroxycyclohexyl ethanone. It has also been used as a reagent in the synthesis of 1,1-difluoro-2-hydroxycyclohexyl ethanone. In addition, DFHCE has been used as a starting material in the synthesis of 1,2-di-fluoro-3-hydroxycyclohexyl ethanone.
Mechanism Of Action
The mechanism of action of DFHCE is not fully understood. However, it is believed that the compound can act as a proton donor in certain reactions, allowing for the formation of new compounds. Additionally, DFHCE may act as a catalyst in certain reactions, allowing for the formation of new compounds with improved properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of DFHCE are not yet fully understood. However, it is believed that the compound may have some potential therapeutic applications in the treatment of certain diseases. Additionally, DFHCE has been studied for its potential use in the synthesis of various drugs and pharmaceuticals.
Advantages And Limitations For Lab Experiments
The main advantage of using DFHCE in laboratory experiments is its versatility. The compound is relatively easy to synthesize and can be used in a variety of reactions. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, DFHCE is not always the most cost-effective option for certain reactions, and it is not always the most efficient option for certain reactions.
Future Directions
There are several potential future directions for the use of DFHCE in scientific research. One potential direction is the use of the compound in the synthesis of new drugs and pharmaceuticals. Additionally, DFHCE could be used in the development of new catalysts and reagents for use in chemical reactions. Finally, DFHCE could be studied for its potential use in the treatment of various diseases, such as cancer and neurological disorders.
properties
IUPAC Name |
1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-6(11)7(12)2-4-8(9,10)5-3-7/h12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGKEOWYDYZUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC(CC1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluoro-1-hydroxycyclohexyl)ethanone |
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